Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 1157807-51-6
VCID: VC2805515
InChI: InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3
SMILES: CC(C)(C(=O)OC)NCC1=CC=C(C=C1)Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

CAS No.: 1157807-51-6

Cat. No.: VC2805515

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate - 1157807-51-6

CAS No. 1157807-51-6
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name methyl 2-[(4-chlorophenyl)methylamino]-2-methylpropanoate
Standard InChI InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3
Standard InChI Key VVNMUGRBNPENJS-UHFFFAOYSA-N
SMILES CC(C)(C(=O)OC)NCC1=CC=C(C=C1)Cl
Canonical SMILES CC(C)(C(=O)OC)NCC1=CC=C(C=C1)Cl

Chemical Structure and Basic Properties

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate features a 4-chlorophenyl group connected via a methylene bridge to a secondary amine, which is bonded to a quaternary carbon bearing two methyl groups and a methyl ester functionality. This unique structural arrangement contributes to the compound's specific chemical behavior and potential applications.

The compound has the molecular formula C₁₂H₁₆ClNO₂ with a molecular weight of 241.72 g/mol . The presence of a chlorine atom in the para position of the phenyl ring significantly influences its electronic properties and reactivity patterns. The tertiary carbon center bearing two methyl groups creates steric hindrance around the amino group, potentially affecting its nucleophilicity and reactivity.

Key Structural Features

The molecule contains several functional groups that define its chemical behavior:

  • A para-chlorophenyl group that can participate in various aromatic substitution reactions

  • A secondary amine that can act as a nucleophile in various reactions

  • A methyl ester group capable of undergoing hydrolysis, transesterification, and aminolysis

  • A quaternary carbon center that creates steric hindrance and influences the molecule's three-dimensional structure

Chemical Identification Data

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO₂
Molecular Weight241.72 g/mol
CAS Number1157807-51-6
MDL NumberMFCD12039971
Storage TemperatureAmbient

Spectroscopic Characterization

Spectroscopic techniques provide crucial information for structural confirmation and purity assessment of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate would likely show:

  • A singlet for the methyl ester group (approximately 3.7 ppm)

  • Two singlets for the geminal methyl groups (approximately 1.2-1.5 ppm)

  • A singlet for the benzylic methylene protons (approximately 3.5-3.8 ppm)

  • A broad singlet for the NH proton (variable chemical shift, approximately 1.5-2.5 ppm)

  • An AA'BB' pattern for the para-substituted aromatic protons (approximately 7.0-7.4 ppm)

Infrared (IR) Spectroscopy

The IR spectrum would feature characteristic absorption bands including:

  • N-H stretching (approximately 3300-3500 cm⁻¹)

  • C=O stretching from the ester group (approximately 1730-1750 cm⁻¹)

  • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

  • C-Cl stretching (approximately 700-800 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 241 (M⁺) with characteristic chlorine isotope pattern

  • Fragment peaks corresponding to loss of methoxy group (M-31)

  • Fragment peak corresponding to the 4-chlorobenzyl moiety (m/z 125)

Chemical Reactivity and Transformations

The functional groups present in Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate enable various chemical transformations that could be utilized in organic synthesis.

Ester Group Reactions

The methyl ester functionality can undergo several reactions:

  • Hydrolysis to the corresponding carboxylic acid under acidic or basic conditions

  • Transesterification with other alcohols to form different esters

  • Reduction to the primary alcohol using reducing agents such as lithium aluminum hydride

  • Aminolysis to form amides when treated with primary or secondary amines

Amine Group Reactions

The secondary amine group can participate in:

  • Acylation reactions with acid chlorides or anhydrides to form amides

  • Alkylation reactions with alkyl halides to form tertiary amines

  • Reductive amination with aldehydes or ketones

  • Formation of carbamates or ureas when treated with chloroformates or isocyanates, respectively

Aromatic Ring Modifications

The para-chlorophenyl group allows for various transformations:

  • Nucleophilic aromatic substitution of the chlorine atom under forcing conditions

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) utilizing the carbon-chlorine bond

  • Electrophilic aromatic substitution reactions at positions ortho to the benzylic carbon

Analytical Methods for Detection and Quantification

Several analytical techniques could be employed for the detection and quantification of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate in various matrices.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for analysis of this compound:

  • Reverse-phase HPLC using C18 columns

  • Mobile phases consisting of acetonitrile/water or methanol/water mixtures

  • UV detection at wavelengths characteristic of aromatic systems (approximately 254-280 nm)

Gas Chromatography (GC) could also be employed, particularly for purity determination:

  • Suitable columns would include DB-5 or similar stationary phases

  • Temperature programming would be necessary due to the compound's relatively high molecular weight

  • Mass spectrometric detection would provide structural confirmation

Spectroscopic Methods

UV-Visible spectroscopy could be used for quantification in solution:

  • The para-chlorophenyl group would exhibit characteristic absorption in the UV region

  • Calibration curves could be established for concentration determination

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